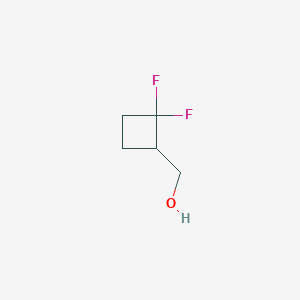

(2,2-Difluorocyclobutyl)methanol

Description

Significance of Fluorine Incorporation in Modern Chemical Design

The incorporation of fluorine into organic molecules is a widely used strategy in modern chemical design, especially in the pharmaceutical industry. ontosight.ai Fluorine's unique properties, such as its high electronegativity and small atomic size, can significantly alter a molecule's physicochemical and biological characteristics. nih.govnih.gov The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation, such as by cytochrome P450 enzymes, which can prolong a drug's duration of action. nih.gov

Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, a critical factor in its ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov Fluorine's electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups and affect the molecule's binding affinity to biological targets. nih.gov An estimated 30% of all new approved drugs contain one or more fluorine atoms, highlighting the element's crucial role in drug discovery. ontosight.ai

Role of Small Ring Systems as Conformationally Restricted Scaffolds

Small ring systems, such as cyclobutanes, are valuable scaffolds in medicinal chemistry because they introduce conformational rigidity into otherwise flexible molecules. beilstein-journals.org This restriction can be advantageous for several reasons. By locking a molecule into a specific three-dimensional shape that is favorable for binding to a biological target, the entropic penalty of binding is reduced, which can lead to enhanced potency and selectivity.

The cyclobutane (B1203170) motif, in particular, offers a unique balance of rigidity and three-dimensionality that is underrepresented compared to more common rings like cyclopentane (B165970) and cyclohexane. beilstein-journals.org This makes cyclobutane-containing compounds attractive for exploring new chemical space and developing novel intellectual property.

Positioning of (2,2-Difluorocyclobutyl)methanol as a Versatile Synthetic Building Block

This compound has emerged as a valuable and versatile building block in synthetic chemistry. calpaclab.comgoogle.com Its structure combines the conformational constraints of the cyclobutane ring with the influential electronic properties of the gem-difluoro group, along with a reactive hydroxymethyl group that allows for further chemical modification.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1419101-11-3 | calpaclab.comgoogle.comresearchgate.net |

| Molecular Formula | C5H8F2O | google.comresearchgate.net |

| Molecular Weight | 122.11 g/mol | google.com |

| Boiling Point (Predicted) | 130.9 ± 10.0 °C | calpaclab.com |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | calpaclab.com |

| pKa (Predicted) | 15.05 ± 0.10 | calpaclab.com |

The most significant documented application of this compound is in medicinal chemistry as a key intermediate for the synthesis of therapeutic agents. calpaclab.com Specifically, it is utilized in the preparation of inhibitors for the Transient Receptor Potential Canonical 6 (TRPC6) channel. calpaclab.com

TRPC6 is a calcium-permeable cation channel that has been implicated in the development of various diseases. mdpi.com Overexpression or gain-of-function mutations in the TRPC6 gene can lead to excessive calcium influx into cells, contributing to conditions such as focal segmental glomerulosclerosis (FSGS), a major cause of kidney failure. beilstein-journals.org Consequently, the development of potent and selective TRPC6 inhibitors is an active area of research. For instance, the experimental drug candidate BI 764198 is an oral TRPC6 inhibitor investigated for its potential to treat FSGS. beilstein-journals.org

Research has also linked TRPC6 to the progression of certain cancers, including prostate cancer, by influencing cell proliferation and migration. mdpi.com Studies have shown that inhibiting TRPC6 can arrest cancer cells in the G2/M phase of the cell cycle and suppress tumor growth in preclinical models. The use of this compound provides a valuable structural motif for the synthesis of novel small-molecule TRPC6 inhibitors, such as PCC0208057, which has shown promise in preclinical studies for prostate cancer.

While the primary application of this compound is centered in medicinal chemistry, the broader class of fluorinated building blocks is crucial in materials science. mdpi.comnih.gov Fluorinated compounds are used to create advanced materials like fluoropolymers, which exhibit high thermal stability and chemical resistance. ontosight.aimdpi.com For example, polytetrafluoroethylene (PTFE) is a well-known fluoropolymer used in a wide range of applications. ontosight.ainih.gov

Additionally, fluorinated motifs are incorporated into liquid crystals, where the strong dipole moment of the carbon-fluorine bond can influence the material's dielectric anisotropy, a key property for display technologies. nih.govcalpaclab.com However, specific, documented applications of this compound itself in the synthesis of polymers, liquid crystals, or other advanced materials are not widely reported in the current scientific literature. Its utility in this field remains an area for potential future exploration, building on the known properties of similar fluorinated cyclobutane structures.

Structure

3D Structure

Propriétés

IUPAC Name |

(2,2-difluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWXKQWZHLTWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluorocyclobutyl Methanol and Its Derivatives

Strategies for the Construction of the 2,2-Difluorocyclobutane Core

The formation of the 2,2-difluorocyclobutane skeleton is a key challenge, addressed by several distinct synthetic protocols.

A primary and effective method for creating the 2,2-difluorocyclobutane unit involves the deoxofluorination of a corresponding cyclobutanone (B123998) precursor. This reaction directly converts a ketone's carbonyl group into a geminal difluoride moiety. An efficient synthesis of 2-substituted difluorocyclobutane building blocks has been developed where the key step is the deoxofluorination of an O-protected 2-(hydroxylmethyl)cyclobutanone. nih.govacs.org This approach has been successfully applied on a multigram scale. nih.govacs.org

Various reagents are available for this transformation, each with distinct characteristics regarding safety, stability, and reactivity.

Table 1: Comparison of Common Deoxofluorination Reagents

| Reagent | Common Name | Key Characteristics | Citations |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used and commercially available, but can be thermally unstable and prone to detonation at higher temperatures. libretexts.org | libretexts.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | More thermally stable than DAST, offering a better safety profile for converting ketones to gem-difluorides. wikipedia.org | wikipedia.org |

| 2-Pyridinesulfonyl fluoride (B91410) | PyFluor | A crystalline solid that is stable at room temperature, chemoselectively fluorinates alcohols with fewer elimination byproducts compared to DAST. libretexts.org | libretexts.org |

The [2+2] cycloaddition is a fundamental and widely employed method for synthesizing cyclobutane (B1203170) rings. nih.gov This reaction involves the union of two alkene components to form a four-membered ring. In the context of difluorocyclobutane synthesis, this would typically involve the cycloaddition of a fluorinated alkene, such as 1,1-difluoroethene, with another alkene. These reactions can be initiated photochemically or thermally. acs.org

The versatility of this method allows for the creation of a diverse range of cyclobutane derivatives by varying the alkene substrates. nih.gov Lewis acids, such as ferric chloride (FeCl₃), can also be used to catalyze [2+2] cycloadditions between donor-acceptor alkenes, providing a mild pathway to functionalized cyclobutanes. ambeed.com While broadly applicable, the translation of these methods to produce highly substituted cyclobutanes with controlled enantioselectivity can be challenging. researchgate.net

Rearrangement reactions provide an innovative pathway to the 2,2-difluorocyclobutane core from different ring systems. A notable example is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), which proceeds through a Wagner–Meerwein rearrangement. researchgate.netnih.gov This protocol uses commercially available reagents to transform MCPs into 2-aryl-substituted gem-difluorocyclobutanes under mild conditions. researchgate.netnih.gov A key advantage of this method is its good tolerance for various functional groups. researchgate.netnih.gov The resulting products can be subsequently converted into valuable building blocks, including alcohols, carboxylic acids, and amines. nih.gov

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group shifts from one carbon to an adjacent one, often leading to a more stable carbocation intermediate. wikipedia.org Other rearrangement strategies, such as ring contractions of larger rings like pyrrolidines, have also been developed for the stereoselective synthesis of substituted cyclobutanes. chemistryviews.org

The production of enantiomerically pure (2,2-Difluorocyclobutyl)methanol is crucial for its application in pharmaceuticals and other specialized fields. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Chiral resolution is a classical technique used to separate a racemic mixture into its individual enantiomers. sci-hub.rujk-sci.com This process typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. sci-hub.ru These diastereomers, having different physical properties, can then be separated by methods like crystallization. sci-hub.ru For a precursor such as 2,2-difluorocyclobutanecarboxylic acid, resolving agents like chiral amines could be used to form diastereomeric salts for separation. nih.govsci-hub.ru

Asymmetric synthesis aims to create a specific enantiomer directly. Asymmetric hydrogenation is a powerful tool for this, often used to reduce a prochiral ketone or alkene to a chiral alcohol or alkane with high enantioselectivity. ntu.ac.uk This is achieved using a chiral catalyst, often a transition metal complex (like rhodium or ruthenium) with a chiral ligand. ntu.ac.uk For instance, a prochiral 2,2-difluorocyclobutanone derivative could potentially be reduced to a specific enantiomer of this compound using an appropriate asymmetric hydrogenation catalyst system.

Functionalization and Diversification of the this compound Scaffold

Once the core structure is synthesized, the primary alcohol group of this compound serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivatives.

The hydroxyl group of gem-difluorocyclobutanols can be activated to undergo various transformations. By generating carbocation or radical intermediates from the alcohol, a range of nucleophiles can be introduced to the cyclobutane ring. For example, using iron chloride catalysis, the hydroxyl group can be replaced by arenes, thiols, and azides.

Furthermore, the primary alcohol can be subjected to standard organic transformations. It can be alkylated, for instance with propargyl bromide, or oxidized to form the corresponding 2,2-difluorocyclobutane carboxylic acid. chemistryviews.org This functional group versatility allows for rapid and divergent access to a wide array of 1,1-disubstituted difluorocyclobutanes, which are valuable for medicinal and materials chemistry applications. chemistryviews.org

Table 2: Examples of Functionalization Reactions from gem-Difluorocyclobutanols

| Reaction Type | Reagents/Conditions | Product Type | Citations |

|---|---|---|---|

| Nucleophilic Substitution | Iron Chloride Catalysis, Arene/Thiol/Azide Nucleophile | 1,1-disubstituted difluorocyclobutanes | |

| Giese Addition | TiCl₄·2THF, Mn, collidine, Acrylonitrile | Alkyl difluorocyclobutane | |

| Alkylation | Propargyl bromide | Propargyl ether derivative | chemistryviews.org |

| Oxidation | Ruthenium-catalyzed oxidative cleavage | Carboxylic acid derivative | chemistryviews.org |

Introduction of Diverse Chemical Moieties onto the Cyclobutane Ring

The functionalization of the 2,2-difluorocyclobutane scaffold is crucial for creating a diverse range of derivatives for various research applications. A key strategy involves the use of versatile intermediates that can be converted into numerous other functional groups. One of the most effective methods is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov This reaction produces chiral gem-difluorinated α-boryl cyclobutanes, which serve as highly adaptable building blocks. nih.gov

These organoboron intermediates are particularly valuable because the boronate group can be subjected to a wide array of subsequent transformations, allowing for the introduction of various chemical moieties onto the cyclobutane ring. nih.gov The versatility of these borylated cyclobutanes provides a platform for creating a library of enantioenriched fluorinated cyclobutane derivatives. nih.gov

The downstream transformations of these chiral α-boryl cyclobutanes demonstrate their utility in synthetic chemistry. For instance, these intermediates can undergo reactions to install different functional groups, thereby expanding the chemical space accessible from a common precursor. bohrium.com

Table 1: Examples of Transformations from Chiral α-Boryl Cyclobutanes

| Starting Material | Reagents & Conditions | Product Moiety | Reference |

|---|---|---|---|

| Chiral gem-difluorinated α-boryl cyclobutane | Base, Palladium catalyst (in some cases) | Monofluorinated cyclobutene (B1205218) | nih.gov |

This approach, starting from gem-difluorinated cyclobutenes and proceeding through a borylated intermediate, represents a powerful and diversified method for synthesizing a wide range of chiral fluorinated cyclobutane derivatives. nih.govbohrium.com

Scalability Considerations in Synthetic Development

The transition from laboratory-scale synthesis to multigram or larger-scale production presents unique challenges that must be addressed for practical applications. An efficient synthetic approach for 2-substituted difluorocyclobutane building blocks has been successfully applied on a multigram scale. acs.org A key step in this sequence is the deoxofluorination of an O-protected 2-(hydroxylmethyl)cyclobutanone. acs.org

However, the choice of reagents for such transformations is critical when considering scalability. For example, the use of sulfur tetrafluoride (SF4) as a deoxofluorinating agent, while effective, brings about significant concerns related to its toxicity and the exothermicity of the reaction, which require careful management during scale-up. researchgate.net While methods using SF4 have been developed for the synthesis of β,β-difluorocarboxylic acids on a multigram scale, the inherent dangers of the reagent remain a primary consideration. researchgate.net

More modern methods, such as the rhodium-catalyzed hydroboration, have also demonstrated potential for larger-scale work. Synthetic applications of this methodology have been proven through specific scale-up reactions, showcasing its robustness. bohrium.com The development of scalable and safe synthetic routes is paramount for the practical supply of this compound and its derivatives for further research and development.

Challenges in the Synthesis of Stereochemically Defined Difluorinated Cyclobutanes

A significant hurdle in the synthesis of fluorinated cyclobutanes is achieving precise control over stereochemistry. The enantioselective synthesis of chiral fluorinated cyclobutane derivatives has historically been a difficult task in synthetic chemistry. nih.gov The rigid, four-membered ring structure presents unique geometrical constraints that complicate the predictable and selective installation of substituents, including fluorine atoms, in a three-dimensional arrangement. bohrium.com

The introduction of two fluorine atoms onto the cyclobutane ring adds another layer of complexity. Achieving conformational control in fluorinated cyclic systems can be challenging. beilstein-journals.org Unlike more flexible six-membered rings, the puckered conformation of the cyclobutane ring offers a less predictable template for directing incoming reagents, making stereoselective reactions difficult to achieve. beilstein-journals.org The development of methods that can directly produce multisubstituted cyclobutanes with multiple, contiguous stereocenters is of great importance. ntu.ac.uknih.gov

To address these challenges, significant research has focused on developing novel catalytic systems. A major breakthrough has been the development of a rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govbohrium.com This method, utilizing a rhodium catalyst with a chiral ligand, allows for the hydroboration of the cyclobutene starting material with excellent regio- and enantioselectivity. nih.gov A stereochemical model has been proposed to explain the high levels of enantioselectivity, attributing it to specific interactions between the chiral ligand and the rhodium center during the catalytic cycle. bohrium.com This catalytic approach represents a powerful and straightforward method for constructing the chiral centers necessary for stereochemically defined difluorinated cyclobutanes. bohrium.com

Reactivity and Reaction Mechanisms of 2,2 Difluorocyclobutyl Methanol Derivatives

Chemical Transformations of the Methanol Functional Group

The primary alcohol functionality in (2,2-difluorocyclobutyl)methanol can undergo typical alcohol reactions such as oxidation, reduction of its oxidized derivatives, and nucleophilic substitution after conversion to a suitable leaving group.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2,2-difluorocyclobutane-1-carbaldehyde (B2703950). This transformation is a key step in accessing other functionalized derivatives. The aldehyde group, being highly electrophilic due to the electron-withdrawing effect of the adjacent difluorinated carbon, is a versatile handle for further synthetic manipulations. Common oxidizing agents can be employed for this purpose.

For instance, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, provides a mild and efficient method for this conversion. A related cyclobutane (B1203170) derivative, bearing a hydroxyl group, has been successfully oxidized to the corresponding aldehyde using Swern conditions researchgate.net. This suggests that this compound would behave similarly. The aldehyde can be further oxidized to the corresponding carboxylic acid, 2,2-difluorocyclobutane-1-carboxylic acid, using stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

| Reactant | Oxidizing Agent | Product | Notes |

| This compound | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2,2-Difluorocyclobutane-1-carbaldehyde | Mild conditions, good for preparing the aldehyde. |

| 2,2-Difluorocyclobutane-1-carbaldehyde | Potassium Permanganate (KMnO₄) | 2,2-Difluorocyclobutane-1-carboxylic acid | Strong oxidation to the carboxylic acid. |

Reduction Reactions

The carbonyl group of derivatives of this compound, such as the aldehyde or the carboxylic acid, can be reduced back to the primary alcohol. The reduction of 2,2-difluorocyclobutane-1-carboxylic acid to this compound can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) researchgate.netbeilstein-journals.orgmpdkrc.edu.in. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can be used for the reduction of the more reactive 2,2-difluorocyclobutane-1-carbaldehyde to the corresponding alcohol researchgate.net.

These reduction reactions are crucial for synthetic strategies that require the temporary modification of the alcohol functionality.

| Reactant | Reducing Agent | Product |

| 2,2-Difluorocyclobutane-1-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 2,2-Difluorocyclobutane-1-carboxylic acid | Borane (BH₃) | This compound |

| 2,2-Difluorocyclobutane-1-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To facilitate such reactions, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. The resulting (2,2-difluorocyclobutyl)methyl derivatives can then undergo SN2 reactions with various nucleophiles.

For example, conversion of the alcohol to (2,2-difluorocyclobutyl)methyl tosylate allows for displacement by nucleophiles like halides, cyanide, or azide, providing access to a wide range of functionalized cyclobutanes. The general principle of converting alcohols to tosylates to enhance their reactivity in nucleophilic substitution is a well-established synthetic strategy researchgate.netnih.govcsbsju.edulibretexts.org.

| Substrate | Reagent | Product | Reaction Type |

| This compound | p-Toluenesulfonyl chloride, Pyridine | (2,2-Difluorocyclobutyl)methyl tosylate | Tosylation |

| (2,2-Difluorocyclobutyl)methyl tosylate | Sodium Cyanide (NaCN) | (2,2-Difluorocyclobutyl)acetonitrile | SN2 |

| (2,2-Difluorocyclobutyl)methyl tosylate | Sodium Azide (NaN₃) | 1-(Azidomethyl)-2,2-difluorocyclobutane | SN2 |

| This compound | Phosphorus tribromide (PBr₃) | 1-(Bromomethyl)-2,2-difluorocyclobutane | Halogenation |

Intramolecular and Intermolecular Reactions of the Difluorocyclobutane Ring

The strained four-membered ring of this compound derivatives is susceptible to ring-opening reactions, particularly when promoted by Lewis acids. Furthermore, the introduction of unsaturation into the side chain can lead to cycloaddition and annulation pathways.

Ring-Opening Reactions and Mechanistic Investigations

The gem-difluorocyclobutane ring can undergo ring-opening reactions under the influence of Lewis acids. This reactivity is analogous to that observed for gem-difluorocyclopropanes, where Lewis acid-catalyzed ring-opening provides access to fluoroallylic synthons google.com. The Lewis acid coordinates to one of the fluorine atoms, weakening the adjacent C-C bond and promoting ring cleavage.

For instance, treatment of a this compound derivative with a Lewis acid could lead to the formation of a fluorinated homoallylic alcohol derivative. Mechanistic investigations of similar systems, such as the ring-opening of 2-aryl-N-tosylazetidines with alcohols mediated by Lewis acids, suggest that these reactions can proceed via an SN2-type pathway libretexts.orgrsc.org. In the context of this compound derivatives, the reaction would likely involve the formation of a carbocationic intermediate that can be trapped by a nucleophile.

Cycloaddition and Annulation Pathways

The introduction of a double bond into the side chain of a this compound derivative, for example by converting the alcohol to an alkenyl group, opens up possibilities for cycloaddition reactions. These reactions can be used to construct more complex polycyclic systems. For example, a [4+2] cycloaddition (Diels-Alder reaction) could be envisaged if a diene moiety is present in the side chain.

More relevant to the strained four-membered ring is the potential for [2+2] cycloadditions. While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, they can occur under photochemical conditions or with activated alkenes such as ketenes. The strain in the difluorocyclobutane ring might also influence the feasibility of such reactions. Intramolecular cycloadditions, where the reacting partners are part of the same molecule, can be particularly effective for the construction of fused ring systems youtube.com.

Stereoelectronic Effects of Geminal Fluorine Atoms on Reactivity

The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) in the cyclobutane ring of this compound and its derivatives gives rise to significant stereoelectronic effects that profoundly influence the molecule's conformation and reactivity. These effects are primarily a combination of hyperconjugation and the gauche effect, which modulate the electronic properties and spatial arrangement of the molecule.

At the heart of these stereoelectronic phenomena is the high electronegativity of the fluorine atom, which leads to a highly polarized and strong carbon-fluorine (C-F) bond. This polarization creates a low-energy σ* antibonding orbital for the C-F bond, making it an excellent electron acceptor. nih.gov This property is fundamental to the stabilizing hyperconjugative interactions that dictate the molecule's preferred conformations and, consequently, its reactivity. nih.gov

One of the most critical interactions is the donation of electron density from an adjacent C-H or C-C σ bonding orbital into the C-F σ* antibonding orbital. nih.govwikipedia.org This hyperconjugation is a stabilizing effect, and its strength is highly dependent on the dihedral angle between the donor and acceptor orbitals. baranlab.org The ideal alignment for this interaction is an anti-periplanar arrangement (180°), which maximizes orbital overlap.

In the context of the puckered cyclobutane ring of this compound derivatives, these stereoelectronic interactions dictate the preferred orientation of substituents. For instance, computational and X-ray diffraction studies on related cis-difluoroalkyl-substituted cyclobutanes have shown a preference for a synclinal (gauche) orientation of the C-F and adjacent C-H bonds. chemrxiv.org This preference is attributed to the energetically favorable σC−C→σ*C−F delocalization. chemrxiv.org

The gauche effect, an anomaly where a gauche conformation is more stable than the anti conformation, is a well-documented phenomenon in 1,2-difluoroethane (B1293797) and is driven by hyperconjugation. wikipedia.orgnih.gov In 1,2-difluoroethane, the gauche conformer allows for the stabilizing interaction between a C-H σ bonding orbital and a C-F σ* antibonding orbital. wikipedia.org While not a vicinal difluoro compound, the principles of the gauche effect and hyperconjugation are still highly relevant to the conformational preferences within the 2,2-difluorocyclobutyl system. The stability gained from these σ → σ* interactions can outweigh the potential steric repulsion between atoms. nih.gov

These stereoelectronic effects have a direct impact on the reactivity of the molecule. The donation of electron density into the C-F σ* orbital effectively weakens the C-F bond to some extent. nih.gov More importantly, the electron-withdrawing nature of the geminal difluoro group influences the acidity of nearby protons and the nucleophilicity or electrophilicity of adjacent functional groups. For example, studies on CF3-cyclobutanes have shown that the substituent is inherently electron-withdrawing. acs.org This can affect the reaction rates and mechanisms of processes involving the hydroxyl group of this compound.

The table below summarizes the key stereoelectronic interactions and their consequences on the properties of geminal difluoro-substituted cyclobutanes.

| Stereoelectronic Effect | Interacting Orbitals | Consequence |

| Hyperconjugation | σC-H → σC-F | Stabilization of specific conformations, slight weakening of the C-F bond. nih.gov |

| σC-C → σC-F | Influences ring puckering and substituent orientation, contributes to overall molecular stability. chemrxiv.orgst-andrews.ac.uknih.gov | |

| Gauche Effect | N/A (observational) | Preference for gauche conformations over anti, where stabilizing hyperconjugative interactions are maximized. wikipedia.orgnih.gov |

| Inductive Effect | N/A (through-bond polarization) | Strong electron withdrawal by fluorine atoms, increasing the acidity of nearby C-H bonds and influencing the reactivity of the alcohol moiety. acs.org |

The interplay of these effects is complex. While hyperconjugation provides a stabilizing electronic interaction, steric and electrostatic forces also play a role. st-andrews.ac.uk In longer perfluorinated alkanes, hyperconjugative stabilization is considered the primary driving force for their helical structures. st-andrews.ac.uknih.gov Similarly, in the puckered four-membered ring of this compound, the conformation adopted will be the one that best balances these competing electronic and steric demands, ultimately governing its reactivity in chemical transformations.

Applications in Advanced Research Domains

Medicinal Chemistry and Drug Discovery Research

In the highly complex field of drug discovery, the (2,2-difluorocyclobutyl)methyl moiety serves as a versatile building block for fine-tuning the properties of potential therapeutic agents. Its integration can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile.

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties to produce comparable biological effects, is a fundamental concept in drug design. nih.gov The (2,2-difluorocyclobutyl)methyl group is a valuable non-classical bioisostere for several common functionalities.

The introduction of difluoromethyl groups into cyclobutane (B1203170) frameworks is a significant area of interest for creating novel bioisosteres. bcpcpesticidecompendium.org The gem-difluoro group can act as a "lipophilic hydrogen bond donor," a unique property that distinguishes it from simple alkyl or hydroxyl groups. nih.govirac-online.org This allows it to mimic the hydrogen bonding capacity of a hydroxyl or thiol group while simultaneously increasing local lipophilicity, a combination not achievable with traditional isosteres. irac-online.org

Furthermore, the cyclobutyl ring itself offers a rigid, three-dimensional scaffold that can replace more flexible alkyl chains or other cyclic systems. This conformational constraint can help to lock a molecule into a bioactive conformation, enhancing its binding affinity for a biological target. The difluorinated cyclobutane structure can serve as a bioisostere for other small rings or even sterically demanding groups like tert-butyl, offering a different spatial and electronic profile.

The introduction of the (2,2-difluorocyclobutyl)methyl moiety can significantly modulate the biological activity and selectivity of a lead compound. The strong electron-withdrawing nature of the two fluorine atoms alters the electronic distribution of the entire molecule. This can influence intramolecular interactions and the way the molecule binds to its target protein, potentially leading to enhanced potency. google.com

Structure-activity relationship (SAR) studies often reveal that such modifications are crucial for cytotoxic activity and selectivity towards cancer cells. croplife.org.au The conformational rigidity of the cyclobutyl ring, combined with the specific orientation of the difluoromethylene group, can lead to a better fit in a target's binding pocket, improving affinity and, consequently, biological activity. irac-online.org By replacing a flexible side chain with the more constrained difluorocyclobutyl group, medicinal chemists can probe the steric and electronic requirements of a binding site, leading to the design of more selective inhibitors that avoid off-target effects. google.com The success of such a strategy, however, is highly context-dependent and relies on a growing understanding of the target's structure and environment. nih.gov

One of the most significant advantages of incorporating fluorinated groups is the enhancement of a drug's pharmacokinetic profile. bldpharm.com The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.gov By placing the gem-difluoro group at a metabolically vulnerable position, the (2,2-difluorocyclobutyl)methyl moiety can block oxidation, thereby increasing the metabolic stability and half-life of a compound. irac-online.orgbldpharm.com

| Property | Influence of the (2,2-Difluorocyclobutyl)methyl Moiety | Rationale |

| Metabolic Stability | Increased | The strong C-F bonds are resistant to enzymatic cleavage (e.g., by CYP450 enzymes), blocking common metabolic pathways. |

| Lipophilicity (LogP) | Moderately Increased | Acts as a "lipophilic hydrogen bond donor," offering a finer adjustment compared to a more heavily fluorinated group like trifluoromethyl. irac-online.org |

| Bioavailability | Potentially Improved | Enhanced metabolic stability and optimized lipophilicity can lead to better absorption and a longer duration of action in the body. bldpharm.com |

| Binding Affinity | Modulated | The moiety's conformational rigidity and unique electronic properties can improve the fit within a target's binding site. |

| Hydrogen Bonding | Can act as a weak H-bond donor | The C-F₂-H group can participate in hydrogen bonding, mimicking other functional groups like hydroxyls. nih.govirac-online.org |

The unique structural and electronic features of the (2,2-difluorocyclobutyl)methyl group make it a valuable tool for designing molecular probes for biochemical and biological research. When incorporated into a ligand, this moiety can help elucidate the specific interactions within an enzyme's active site or a receptor's binding pocket.

In enzyme inhibition studies, the group can serve as a "steric probe" to map the topology of a binding site. irac-online.org Its defined size and rigidity allow researchers to test hypotheses about the spatial constraints of a target. Furthermore, the altered electronic nature due to the fluorine atoms can probe electrostatic interactions.

In receptor binding assays, which are crucial for drug discovery, ligands containing this moiety can be developed to achieve high affinity and selectivity. By systematically replacing other groups with the (2,2-difluorocyclobutyl)methyl unit and measuring the change in binding affinity (e.g., Ki or IC₅₀ values), researchers can build a detailed model of the pharmacophore required for potent and selective receptor modulation.

The favorable properties imparted by the (2,2-difluorocyclobutyl)methyl group make it an attractive component for developing drugs across various therapeutic areas.

Neurological Disorders: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The modulation of lipophilicity by the (2,2-difluorocyclobutyl)methyl group can be optimized to enhance CNS penetration. Its integration into molecules could be explored in fragment-based drug discovery (FBDD) programs aimed at CNS targets like those for Alzheimer's disease or anxiety.

Anticancer Agents: In oncology, enhancing metabolic stability and selectivity is a key goal to improve efficacy and reduce side effects. The incorporation of the (2,2-difluorocyclobutyl)methyl moiety into potential anticancer agents can block metabolic degradation, leading to higher and more sustained drug concentrations at the tumor site. Its ability to improve binding affinity could lead to more potent inhibitors of cancer-related enzymes or signaling pathways.

Applications in Agricultural Chemistry Research

While the use of fluorinated compounds is well-established in the agrochemical industry, with many commercial fungicides and insecticides containing fluorine, specific research detailing the application of (2,2-Difluorocyclobutyl)methanol in this field is limited in publicly available literature. However, the principles that make it valuable in medicinal chemistry are directly transferable. For instance, new 1,2,4-triazoles containing a difluoro(heteroaryl)methyl moiety have been synthesized and shown to have potent antifungal activities. nih.gov The enhanced metabolic stability and modulated lipophilicity offered by the (2,2-difluorocyclobutyl)methyl group could be advantageous in developing next-generation pesticides with improved environmental persistence profiles and enhanced efficacy. Further research is needed to explore the potential of this specific building block in creating novel and effective crop protection agents.

Development of Agrochemicals with Enhanced Efficacy

The introduction of fluorinated motifs into active molecules is a well-established strategy in agrochemical design to enhance their efficacy. The 2,2-difluorocyclobutyl group, as a bioisosteric replacement for other chemical groups, can significantly modulate the physicochemical properties of a parent molecule, which is crucial for its biological activity and environmental fate. researchgate.netpatsnap.com

The potential advantages of incorporating the this compound building block into new agrochemical candidates are summarized in the table below, based on research on related gem-difluorinated cycloalkanes.

| Property Modulated by 2,2-Difluorination | Potential Impact on Agrochemical Efficacy | Reference |

| Lipophilicity (LogP) | Can be altered to optimize uptake and transport within the target organism. | researchgate.netnih.gov |

| Metabolic Stability | Increased resistance to degradation can prolong the active life of the pesticide or herbicide. | nih.gov |

| Acidity/Basicity (pKa) | Modified electronic properties can enhance binding to the target enzyme or receptor. | researchgate.netnih.gov |

| Conformational Rigidity | The cyclobutane ring provides a more defined three-dimensional structure, which can lead to higher target selectivity. | nih.gov |

While direct applications of this compound in commercial agrochemicals are still emerging, its role as a key intermediate for creating novel, more effective, and potentially safer agricultural products is an active area of research.

Exploration in Materials Science

The unique electronic and physical properties of fluorinated compounds make them attractive for the development of advanced materials. This compound serves as a precursor to materials with tailored characteristics, particularly in the realm of electronics.

Design of Novel Materials with Tailored Electronic Properties

The gem-difluoro group in this compound introduces a significant dipole moment into the molecule due to the high electronegativity of the fluorine atoms. acs.org When this building block is incorporated into larger structures, such as polymers or liquid crystals, these dipoles can be aligned to create materials with specific dielectric properties.

The carbon-fluorine bond is also known for its high strength and low polarizability, which can contribute to the chemical and thermal stability of the resulting materials. nih.gov This is a desirable trait for components used in electronic devices that may be subjected to harsh operating conditions.

Research into fluorinated cycloalkanes suggests that their incorporation can influence the conformational preferences of molecules, which in turn can affect the bulk properties of a material, such as its morphology and phase behavior. nih.gov For instance, the rigid cyclobutane scaffold can be used to control the spatial arrangement of functional groups in a polymer chain, potentially leading to materials with ordered nanostructures suitable for applications in organic electronics.

The potential contributions of the (2,2-difluorocyclobutyl) moiety to the properties of advanced materials are outlined below.

| Feature of the 2,2-Difluorocyclobutyl Group | Implication for Materials Science | Reference |

| Strong Dipole Moment | Can be used to create materials with high dielectric constants or specific polarization properties. | acs.org |

| High C-F Bond Energy | Contributes to enhanced thermal and chemical stability of the final material. | nih.gov |

| Conformational Constraint | The rigid ring structure can influence the self-assembly and morphology of polymers and other macromolecules. | nih.gov |

| Low Polarizability | Can lead to materials with low refractive indices and good optical clarity. | nih.gov |

The exploration of this compound in materials science is still in its early stages. However, the fundamental properties of this compound suggest a promising future for its use in creating a new generation of functional materials with precisely engineered electronic characteristics.

Broader Research Perspectives on Organofluorine Compounds

Sustainability Considerations in Fluorine Chemistry Research

The principles of green chemistry are increasingly being applied to fluorine chemistry to create more sustainable and environmentally conscious practices. frontiersin.org Traditional fluorination methods often utilize hazardous reagents like hydrogen fluoride (B91410) (HF) and fluorine gas (F2), which are dangerous to handle and generate significant waste. numberanalytics.comscispace.com The focus of sustainable fluorine chemistry is to develop methods that minimize the use and generation of such hazardous substances, improve atom economy, and operate under milder conditions. numberanalytics.comfrontiersin.org

Key areas of research in green fluorination include:

Development of Safer Fluorinating Agents: The creation of less toxic and more selective fluorinating agents is a primary goal. numberanalytics.com

Catalytic Methods: The use of catalytic systems, including metal-based and organocatalytic approaches, can improve efficiency and reduce waste. nottingham.ac.uk For example, rhodium-catalyzed processes have been developed for the synthesis of fluorinated cyclobutanes. bohrium.comnih.gov

Electrochemical Fluorination: This method offers a reagent-free approach to introducing fluorine into molecules, using electricity to drive the reaction in the presence of a fluoride source. numberanalytics.comdovepress.com

Utilizing Sustainable Fluorine Sources: All fluorine atoms used in synthesis are ultimately derived from the mined mineral fluorspar (CaF2). rsc.org Research is exploring the efficient use of metal fluoride salts as a more sustainable fluorine source. nottingham.ac.uk

Fluorine Recovery and Reuse: Methodologies are being developed to enable the selective transfer of fluorine from waste perfluorinated organic compounds to new molecules, creating a potential future for recycling fluorine resources. nottingham.ac.uk

The long-term sustainability of organofluorine chemistry depends on the development of new, large-scale sources of fluorine and the widespread adoption of greener synthetic methodologies. rsc.org

Environmental Behavior and Biotransformation of Fluorinated Organic Molecules

The strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, gives fluorinated compounds high chemical, thermal, and metabolic stability. dovepress.comnih.govnih.gov While this stability is advantageous for many applications, it also leads to environmental persistence. numberanalytics.com

Key aspects of the environmental behavior of fluorinated compounds include:

Persistence: The stability of the C-F bond means that many organofluorine compounds degrade very slowly, if at all, in the environment, leading to their accumulation in soil, water, and air. numberanalytics.comnih.gov

Bioaccumulation: Some fluorinated compounds can accumulate in organisms and magnify in concentration up the food chain. numberanalytics.com

Toxicity: Certain fluorinated compounds have been shown to be toxic to wildlife and humans. numberanalytics.comwallonair.be For example, some per- and polyfluoroalkyl substances (PFAS) have been linked to various health issues. nih.gov

The biotransformation of organofluorine compounds is a key area of research. While the C-F bond is robust, microorganisms have evolved pathways to metabolize some of these molecules. nih.govresearchgate.net Fungi, for instance, use enzymes like cytochrome P450 monooxygenases to transform complex fluorinated compounds. dntb.gov.ua Research has shown that monofluorinated aromatic compounds can be catabolized by microbes. researchgate.net However, for many highly fluorinated substances, biodegradation is rare. researchgate.net Understanding these metabolic pathways is crucial for developing bioremediation strategies to address environmental contamination by persistent fluorinated pollutants. researchgate.netresearchgate.net

Regulatory Science and Policy Development for Fluorinated Substances

The widespread use and environmental persistence of certain fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), have led to increased regulatory scrutiny worldwide. nih.govnih.gov Regulatory bodies are tasked with developing policies that protect human health and the environment without stifling innovation and the availability of essential products made with fluorochemistries. 3m.com

Regulatory efforts have included:

Restrictions on Manufacturing and Use: International agreements and national laws have restricted or phased out the production and use of specific long-chain PFAS like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). nih.gov

Setting Contaminant Levels: Agencies like the U.S. Environmental Protection Agency (EPA) have established legally enforceable Maximum Contaminant Levels (MCLs) for several PFAS in drinking water. epa.gov

Broadening Scope: There is a trend toward regulating PFAS as a class, rather than on a chemical-by-chemical basis, although there is scientific debate as this approach may not account for the diverse properties of different fluorinated substances. nih.gov3m.com

Disposal Management: A significant challenge is managing the disposal of consumer and industrial products containing PFAS, which often end up in landfills, leading to potential environmental release. nih.gov

The regulatory landscape is complex and constantly evolving, with different jurisdictions adopting various approaches. nih.govapplerubber.comsourceintelligence.com A key challenge for policymakers is that the class of fluorochemicals is large and diverse, with substances possessing vastly different physical, chemical, and toxicological profiles. 3m.com Therefore, regulations based on the best available science and risk assessment are crucial. 3m.com

Future Research Directions for Fluorinated Small Ring Systems

Fluorinated small ring systems, such as the difluorocyclobutyl motif found in (2,2-Difluorocyclobutyl)methanol, are of growing interest in medicinal chemistry and materials science. researchgate.net These structures combine the conformational constraints of a small ring with the unique electronic properties of fluorine.

Future research in this area is likely to focus on several key themes:

Diversified and Efficient Synthesis: Developing new, efficient, and stereoselective methods for synthesizing chiral fluorinated cyclobutane (B1203170) derivatives remains a significant challenge. bohrium.comnih.govbohrium.com Recent advances in rhodium- and copper-catalyzed asymmetric hydroboration are providing new pathways to these valuable building blocks. nih.govbohrium.com

Understanding Structure-Property Relationships: Further research is needed to fully understand how the incorporation of fluorinated cyclobutyl and other small ring motifs influences a molecule's physicochemical properties, such as lipophilicity and acidity, which are critical for pharmacological activity. researchgate.net

Applications in Drug Discovery: The unique properties of fluorinated small rings make them attractive scaffolds for designing new bioactive compounds. bohrium.comresearchgate.net Future work will likely explore their incorporation into a wider range of potential therapeutics.

Advanced Materials: Perfluorocyclobutane (PFCB) aromatic ether polymers are a class of materials known for their desirable properties. acs.org Future research may explore the use of smaller, discrete fluorinated cyclobutyl units as building blocks for novel polymers and other advanced materials.

Computational Modeling: The use of machine learning and computational chemistry to predict the properties of fluorinated small ring compounds can accelerate the design and discovery of new molecules with desired characteristics. researchgate.net

Exploring Fundamental Reactivity: A deeper understanding of the fundamental fluorine chemistry, including substituent effects and anomeric effects, could lead to new strategies for both the synthesis and potential degradation of compounds containing these motifs. nih.gov

By advancing these research areas, the scientific community can continue to harness the unique properties of fluorinated small ring systems like this compound for a variety of applications while also addressing the broader sustainability and environmental challenges associated with organofluorine chemistry.

Q & A

Q. What are the established synthetic routes for (2,2-Difluorocyclobutyl)methanol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclobutane ring formation and fluorination. Key steps from Example 3 ( ) achieved a 56% yield through precise control of reaction parameters (e.g., temperature, solvent selection) and purification via silica gel column chromatography . Optimization strategies:

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral features should researchers expect?

Key techniques include:

- ¹H NMR : Peaks for cyclobutane protons (δ 2.0–2.5 ppm) and hydroxyl-bearing methylene (δ 3.8–4.2 ppm) .

- ¹⁹F NMR : Two distinct doublets (δ -80 to -105 ppm) due to geminal fluorine atoms .

- HRMS : Exact mass matching molecular formula C₅H₈F₂O (calc. 122.06 g/mol) .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

- Storage : Keep in a cool, dry environment (≤4°C) to prevent degradation .

- Safety : Use fume hoods to avoid inhalation; wear nitrile gloves and goggles. First aid for exposure includes fresh air and medical consultation for respiratory distress .

Advanced Questions

Q. How do the electronic and steric effects of the difluorocyclobutyl group influence its reactivity in medicinal chemistry applications?

The geminal difluoro group increases ring strain and electron-withdrawing effects, enhancing hydrogen-bonding potential in drug-target interactions. This motif is critical in IDH1 inhibitors like ivosidenib (), where the cyclobutyl group improves metabolic stability and binding affinity . SAR studies should explore:

- Fluorine substitution patterns : Impact on lipophilicity (logP) and bioavailability.

- Ring conformation : Chair vs. puckered cyclobutane geometries affecting target engagement.

Q. What methodological approaches resolve contradictions in reported synthetic yields of fluorinated cyclobutane derivatives?

Discrepancies in yields (e.g., 56% in Example 3 vs. higher yields in analogous syntheses) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.